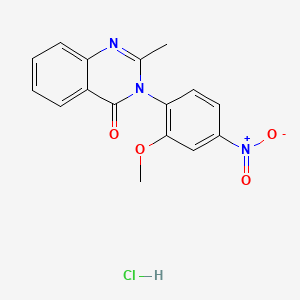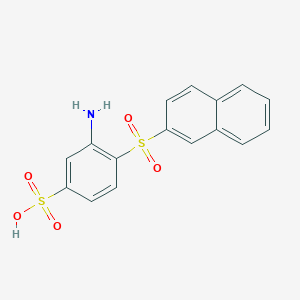
3-Amino-4-(naphthalene-2-sulfonyl)benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(naphthalene-2-sulfonyl)benzene-1-sulfonic acid is an organic compound that features both amino and sulfonyl functional groups. This compound is notable for its complex structure, which includes a benzene ring substituted with an amino group and two sulfonyl groups, one of which is attached to a naphthalene moiety. This unique arrangement of functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(naphthalene-2-sulfonyl)benzene-1-sulfonic acid typically involves multiple steps, starting with the sulfonation of naphthalene to produce naphthalene-2-sulfonic acid . This intermediate is then subjected to further reactions to introduce the amino group and additional sulfonyl group on the benzene ring. Common reagents used in these steps include sulfuric acid for sulfonation and various amination reagents for introducing the amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(naphthalene-2-sulfonyl)benzene-1-sulfonic acid undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The amino and sulfonyl groups can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group, which can be oxidized to a nitro group or reduced to an amine.
Nucleophilic Substitution: The sulfonyl groups can be involved in nucleophilic substitution reactions, where a nucleophile replaces a leaving group attached to the sulfonyl group.
Common Reagents and Conditions
Sulfuric Acid: Used for sulfonation reactions.
Amination Reagents: Such as ammonia or amines for introducing the amino group.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as hydrogen gas with a palladium catalyst for reduction reactions.
Major Products
The major products formed from these reactions include various substituted benzene and naphthalene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-4-(naphthalene-2-sulfonyl)benzene-1-sulfonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-4-(naphthalene-2-sulfonyl)benzene-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The compound’s aromatic structure also allows it to participate in π-π stacking interactions, further influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: A derivative of aniline with similar functional groups but different structural arrangement.
Naphthalene-2-sulfonic acid: A simpler compound with only one sulfonyl group attached to the naphthalene ring.
Benzenesulfonic acid: A basic sulfonic acid derivative of benzene without the additional naphthalene moiety.
Uniqueness
3-Amino-4-(naphthalene-2-sulfonyl)benzene-1-sulfonic acid is unique due to its combination of an amino group and two sulfonyl groups, one of which is attached to a naphthalene ring. This structural complexity imparts specific reactivity and properties that are not observed in simpler compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
90492-59-4 |
|---|---|
Molecular Formula |
C16H13NO5S2 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-amino-4-naphthalen-2-ylsulfonylbenzenesulfonic acid |
InChI |
InChI=1S/C16H13NO5S2/c17-15-10-14(24(20,21)22)7-8-16(15)23(18,19)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,17H2,(H,20,21,22) |
InChI Key |
MQDJWUIYFXHOPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=C(C=C(C=C3)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)

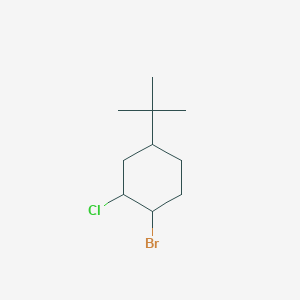

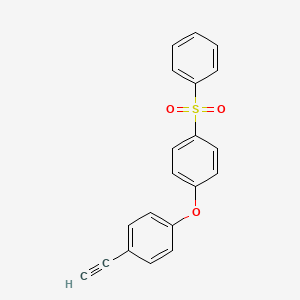
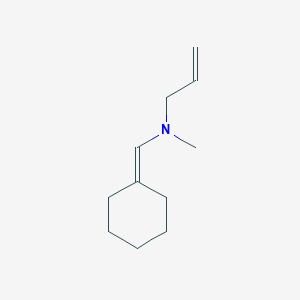
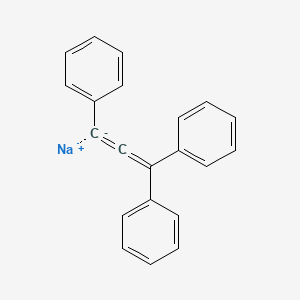
![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)
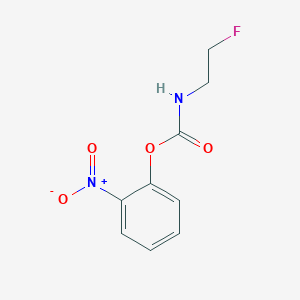
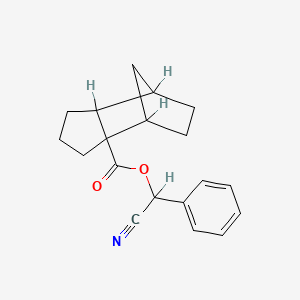
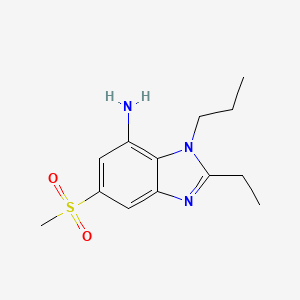
![(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone](/img/structure/B14362240.png)
![N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide](/img/structure/B14362244.png)
